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molecular formula C13H20O2 B1505587 4-(3-Hydroxy-2,6,6-trimethylcyclohex-1-en-1-yl)but-3-en-2-one CAS No. 14398-34-6

4-(3-Hydroxy-2,6,6-trimethylcyclohex-1-en-1-yl)but-3-en-2-one

Cat. No. B1505587
M. Wt: 208.3 g/mol
InChI Key: LICNQDPDQQOXCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
USRE030260

Procedure details

Retro-ionone (1.9 g) was added to a solution of m-chloroperbenzoic acid (2.2 g) dissolved in dichloromethane. This resulted in an exothermic reaction (~40°). After cooling, the mixture was washed with an aqueous sodium carbonate solution dried over MgSO4 and taken to dryness to yield the epoxide, the 1-(2,6,6-Trimethyl-2,3-epoxy-1-cyclohexylidene)-buten-2-one. This epoxide (~2 g) was dissolved in a solution of methanolic sodium methoxide (1.4 Molar; 20 ml) and left at RT for 1/2 hour (instant color change and probably complete reaction). Dilution with ether followed by a brine washing yielded 1-(2,6,6,-trimethyl-3-hydroxy-1-cyclohexen-1-yl)-3-oxo-1-butene, upon chromatography over silica gel.
Name
1-(2,6,6-Trimethyl-2,3-epoxy-1-cyclohexylidene)-buten-2-one
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
epoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
sodium methoxide
Quantity
20 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
brine
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]12[O:8][CH:7]1[CH2:6][CH2:5][C:4]([CH3:10])([CH3:9])[C:3]2=[CH:11][C:12](=O)[CH:13]=[CH2:14].CC[O:18]CC>C[O-].[Na+].[Cl-].[Na+].O>[CH3:1][C:2]1[CH:7]([OH:8])[CH2:6][CH2:5][C:4]([CH3:10])([CH3:9])[C:3]=1[CH:11]=[CH:12][C:13](=[O:18])[CH3:14] |f:2.3,4.5.6|

Inputs

Step One
Name
1-(2,6,6-Trimethyl-2,3-epoxy-1-cyclohexylidene)-buten-2-one
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC12C(C(CCC1O2)(C)C)=CC(C=C)=O
Step Two
Name
epoxide
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
sodium methoxide
Quantity
20 mL
Type
solvent
Smiles
C[O-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCOCC
Step Four
Name
brine
Quantity
0 (± 1) mol
Type
solvent
Smiles
[Cl-].[Na+].O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
instant color change and probably complete reaction)

Outcomes

Product
Details
Reaction Time
0.5 h
Name
Type
product
Smiles
CC1=C(C(CCC1O)(C)C)C=CC(C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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